Carbazolviolett

Übersicht

Beschreibung

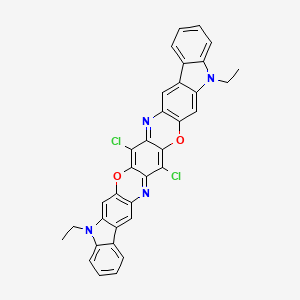

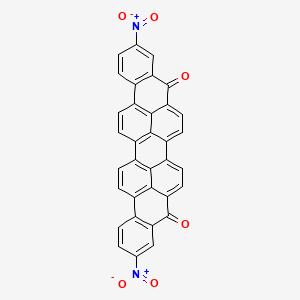

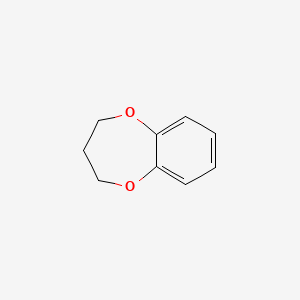

C.I. Pigment Violet 23 is an organic compound that is a commercial pigment . It is a member of the dioxazine family of heterocyclic compounds, derived from carbazoles . It is also known as Violet 23 or Ultramarine Violet and is used as a colorant in cosmetics . It belongs to the class of pigments known as ultramarines, which are synthetic pigments often used in cosmetics to provide vibrant and stable colors .

Synthesis Analysis

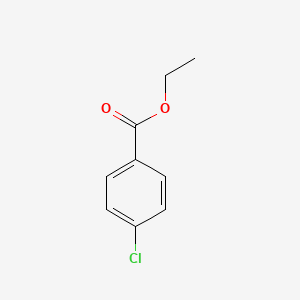

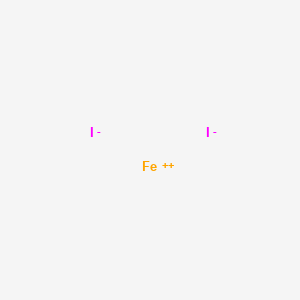

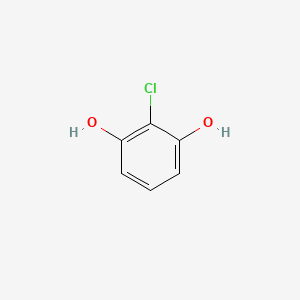

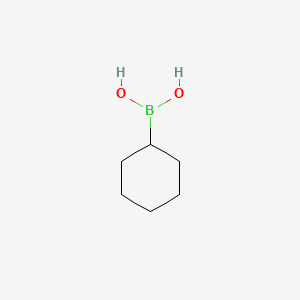

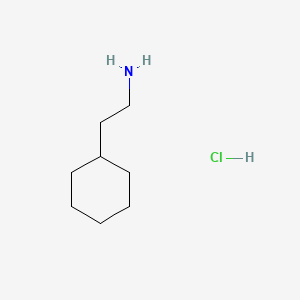

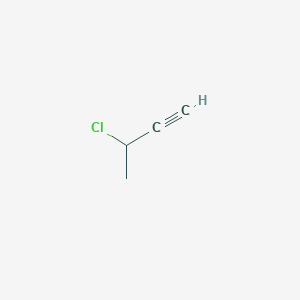

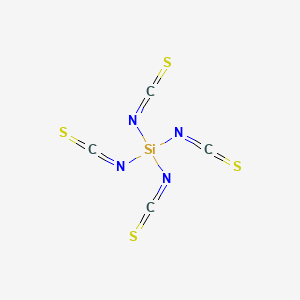

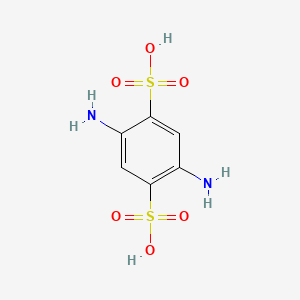

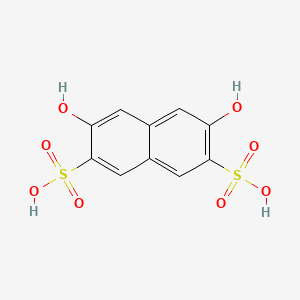

Pigment Violet 23 is prepared by the condensation of chloranil and 3-amino-N-ethyl carbazole . It is synthesized through a process involving heating and mixing mineral sources like kaolin, sulfur, and soda ash . The mixture is then subjected to high temperatures, causing chemical reactions that produce the desired violet pigment .Molecular Structure Analysis

The pigment has a polycyclic molecular structure . It was originally described wrongly as a linear arrangement, and later shown to adopt an S-shaped arrangement on the basis of X-ray structural analysis .Chemical Reactions Analysis

The synthesis of Pigment Violet 23 involves chemical reactions that occur when the mixture of mineral sources is subjected to high temperatures .Physical And Chemical Properties Analysis

Pigment Violet 23 appears as a dark purple solid . It has a chemical formula of C34H22Cl2N4O2 and a molar mass of 589.48 . It has a melting point of 385°C . It is known for its color stability and resistance to fading, which makes it suitable for long-lasting cosmetics .Wissenschaftliche Forschungsanwendungen

Farben und Beschichtungen

C.I. Pigment Violet 23 ist in der Automobilindustrie weit verbreitet für Farben und Beschichtungen. Seine Anwendung sorgt für lebendige Farbe und Haltbarkeit, was für Automobillackierungen unerlässlich ist .

Kunststoff- und Gummiprodukte

Dieses Pigment wird in Kunststoff- und Gummiprodukten verwendet, die in Automobilen und industriellen Teppichen verwendet werden, und bietet eine stabile Farbe, die verschiedenen Umweltbedingungen standhalten kann .

Druckfarben

C.I. Pigment Violet 23 wird in Handelsfarben für den kommerziellen Druck verwendet und bietet intensive Farbigkeit und Konsistenz für hochwertige Druckanwendungen .

Künstlerfarben

Das Pigment findet Anwendung in Konsumenten-Aquarell- und Acryl-Künstlerfarben, wo es einen tiefen Violettton bietet, den Künstler für ihre Kreationen suchen .

Dispersion in organischen Lösungsmitteln

Es wurden Untersuchungen zur Dispersion von C.I. Pigment Violet 23 in organischen Lösungsmitteln durchgeführt, die spezielle Dispergierzusätze erfordern, um die gewünschte Konsistenz und Stabilität zu erreichen .

Dispersion mit überkritischem Fluid

Studien haben die überkritische Fluid-gestützte Dispersion von C.I. Pigment Violet 23 in organischen Medien untersucht, eine Spitzentechnologie zur Verbesserung der Pigmentdispersion .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

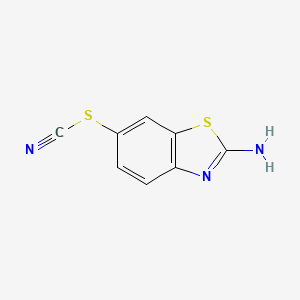

Carbazole Violet, also known as C.I. Pigment Violet 23 or Dioxazine Violet, is a commercial pigment that is a member of the dioxazine family of heterocyclic compounds . It is derived from carbazoles and is prepared by the condensation of chloranil and 3-amino-N-ethylcarbazole It has been found that carbazole-based compounds have important photochemical and thermal stability and good hole-transport ability .

Mode of Action

For example, one study found that a carbazole derivative exhibited promising activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines .

Biochemical Pathways

Similarly, some other derivatives of carbazole show antifungal activity by acting on the RAS-MAPK pathway .

Pharmacokinetics

Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability , which may influence their bioavailability.

Result of Action

Carbazole derivatives have shown promising antiproliferative, antioxidant, and antifibrotic biological effects .

Action Environment

In the environment, Carbazole Violet is stable due to its photochemical and thermal stability . In aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . The half-lives of carbazole in a river, pond, eutrophic lake, and oligotrophic lake have been estimated as 0.5, 10, 10, and 3 hours, respectively .

Biochemische Analyse

Biochemical Properties

C.I. Pigment Violet 23 plays a significant role in various biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to interact with specific enzymes involved in oxidative stress responses. For instance, C.I. Pigment Violet 23 has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds . Additionally, the pigment can bind to proteins involved in cellular signaling pathways, potentially affecting their function and stability .

Cellular Effects

The effects of C.I. Pigment Violet 23 on various cell types and cellular processes are multifaceted. In certain cell lines, the compound has been observed to induce oxidative stress, leading to the activation of stress-responsive signaling pathways . This can result in alterations in gene expression, particularly genes involved in antioxidant defense mechanisms. Furthermore, C.I. Pigment Violet 23 can influence cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, C.I. Pigment Violet 23 exerts its effects through several mechanisms. The compound’s ability to bind to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can lead to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, C.I. Pigment Violet 23 can interact with transcription factors, altering their ability to regulate gene expression. This interaction can lead to changes in the expression of genes involved in cellular stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. Pigment Violet 23 can change over time due to its stability and degradation properties. The compound is known for its excellent stability under various environmental conditions, including exposure to light and heat . Prolonged exposure to oxidative conditions can lead to the gradual degradation of C.I. Pigment Violet 23, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .

Dosage Effects in Animal Models

The effects of C.I. Pigment Violet 23 vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, C.I. Pigment Violet 23 can induce significant oxidative stress and toxicity . Studies have shown that high doses of the compound can lead to adverse effects, including liver damage and disruptions in metabolic homeostasis . These findings highlight the importance of careful dosage regulation when using C.I. Pigment Violet 23 in experimental settings.

Metabolic Pathways

C.I. Pigment Violet 23 is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . This inhibition can lead to alterations in metabolic flux and changes in the levels of specific metabolites within the cell . Additionally, C.I. Pigment Violet 23 can affect the activity of other metabolic enzymes, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of C.I. Pigment Violet 23 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, C.I. Pigment Violet 23 can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . This distribution pattern can influence the compound’s overall activity and function within the cell .

Subcellular Localization

C.I. Pigment Violet 23 exhibits specific subcellular localization patterns that can affect its activity and function. The compound is often found in the cytoplasm, where it can interact with various metabolic enzymes and signaling proteins . Additionally, C.I. Pigment Violet 23 can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can influence oxidative stress responses and metabolic processes . The subcellular localization of C.I. Pigment Violet 23 is likely mediated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Eigenschaften

IUPAC Name |

2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22Cl2N4O2/c1-3-39-23-11-7-5-9-17(23)19-13-21-27(15-25(19)39)41-33-29(35)32-34(30(36)31(33)37-21)42-28-16-26-20(14-22(28)38-32)18-10-6-8-12-24(18)40(26)4-2/h5-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLVZFOCZLHKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=CC=CC=C9N8CC)OC6=C(C5=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036293 | |

| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |

| Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

6358-30-1 | |

| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Violet 23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diindolo[2,3-c:2',3'-n]triphenodioxazine, 9,19-dichloro-5,15-diethyl-5,15-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m] triphenodioxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT VIOLET 23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8Z6628KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)

![Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B1584415.png)